3-Propoxybenzohydrazide

Lipophilicity Drug-likeness Chromatographic retention

3-Propoxybenzohydrazide (CAS 350988-61-3) is a hydrazide derivative of benzoic acid bearing a meta-propoxy substituent on the phenyl ring, with molecular formula C₁₀H₁₄N₂O₂ and molecular weight 194.23 g/mol. It belongs to the benzohydrazide class of compounds, which are widely employed as synthetic intermediates for constructing hydrazone-, oxadiazole-, and triazole-based scaffolds in medicinal chemistry.

Molecular Formula C10H14N2O2
Molecular Weight 194.23g/mol
CAS No. 350988-61-3
Cat. No. B449507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propoxybenzohydrazide
CAS350988-61-3
Molecular FormulaC10H14N2O2
Molecular Weight194.23g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC(=C1)C(=O)NN
InChIInChI=1S/C10H14N2O2/c1-2-6-14-9-5-3-4-8(7-9)10(13)12-11/h3-5,7H,2,6,11H2,1H3,(H,12,13)
InChIKeyVHLBQRWIRWVAKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propoxybenzohydrazide (CAS 350988-61-3): Product Overview for Research Procurement


3-Propoxybenzohydrazide (CAS 350988-61-3) is a hydrazide derivative of benzoic acid bearing a meta-propoxy substituent on the phenyl ring, with molecular formula C₁₀H₁₄N₂O₂ and molecular weight 194.23 g/mol [1]. It belongs to the benzohydrazide class of compounds, which are widely employed as synthetic intermediates for constructing hydrazone-, oxadiazole-, and triazole-based scaffolds in medicinal chemistry [2]. The compound is commercially available at research-grade purity (typically 95–98%) and is primarily utilized as a versatile building block in early-stage drug discovery and organic synthesis, rather than as a final bioactive entity . Its computed XLogP of 1.3 and topological polar surface area (TPSA) of 64.4 Ų position it in a lipophilicity range distinct from its shorter-chain alkoxy analogs, a factor that influences solvent partitioning behavior and membrane permeability in biological assays .

1
Synthetic building block
Hydrazone, oxadiazole, and triazole library synthesis
Pre-installed meta-propoxy handle
2
Intermediate lipophilicity tool
XLogP 1.3 bridges methoxy and higher alkoxy analogs
LogP-driven SAR library design
3
Conformational flexibility probe
Four rotatable bonds for entropy-enthalpy profiling
Distinct from shorter-chain analogs

Why 3-Propoxybenzohydrazide Cannot Be Replaced by Generic Benzohydrazide Analogs


Although benzohydrazide and its alkoxy-substituted variants share a common hydrazide pharmacophore, their physicochemical properties diverge substantially as a function of alkoxy chain length, branching, and ring-substitution position. For instance, 3-methoxybenzohydrazide exhibits a LogP of approximately 0.37, while 3-ethoxybenzohydrazide ranges from 0.92 to 1.78 depending on the computational method, and 4-propoxybenzohydrazide reaches 1.49–2.17 [1]. The target compound, 3-propoxybenzohydrazide, occupies an intermediate lipophilicity window (XLogP 1.3; LogP 1.08) that is not replicated by any single commercially available analog . Furthermore, the number of rotatable bonds (4 for the n-propoxy chain vs. 2 for methoxy) directly impacts conformational entropy upon target binding—a parameter recognized in fragment-based and lead-optimization campaigns as critical for selectivity and off-rate modulation . Positional isomerism (3- vs. 2- vs. 4-propoxy) further modulates both electronic effects at the hydrazide moiety (via resonance) and steric accessibility for condensation reactions . These quantifiable, structure-derived differences mean that generic substitution with a cheaper or more available benzohydrazide will alter—rather than preserve—key experimental parameters.

3-Methoxy analog
Lipophilicity mismatch
LogP difference of ~0.9–1.0 units may shift membrane partitioning and non-specific binding in cell assays.
4-Propoxy isomer
Regioisomeric impurity risk
Different electronic resonance and melting point context may alter condensation rates and SAR interpretation.
Isopropoxy analog
Conformational constraint shift
Branched chain reduces rotatable bonds; linear n-propoxy provides distinct entropy profile upon binding.

Quantitative Differentiation Evidence for 3-Propoxybenzohydrazide vs. Closest Analogs


Lipophilicity (LogP) Differentiation vs. 3-Methoxybenzohydrazide and 3-Ethoxybenzohydrazide

3-Propoxybenzohydrazide exhibits a computed XLogP of 1.3 (and experimentally correlated LogP of 1.08) , which is approximately 2.9- to 3.5-fold higher than the LogP of 3-methoxybenzohydrazide (LogP 0.37) [1], and falls between the reported values for 3-ethoxybenzohydrazide (LogP 0.92 from ACD or 1.78 from other methods) . This intermediate lipophilicity means that 3-propoxybenzohydrazide partitions differently in octanol/water and reverse-phase HPLC systems compared to both shorter- and longer-chain analogs, directly affecting bioassay reproducibility when analogs are substituted.

Lipophilicity (LogP)
Cross-study comparable
XLogP 1.3 (Δ +0.9–1.0 vs. 3-Methoxy)
3-Methoxybenzohydrazide LogP 0.37
Supports intermediate LogP-driven SAR library design.
Multiple computational methods across sources; experimental LogD7.4 may differ.
Lipophilicity Drug-likeness Chromatographic retention

Rotatable Bond Count and Conformational Flexibility vs. 3-Methoxybenzohydrazide

3-Propoxybenzohydrazide possesses 4 rotatable bonds (including the n-propoxy chain), compared to only 2 rotatable bonds for 3-methoxybenzohydrazide . This doubling of freely rotatable bonds increases the conformational degrees of freedom available to the molecule upon target binding—a parameter directly linked to binding entropy penalties in fragment-based drug design. The iso-propoxy analog (3-isopropoxybenzohydrazide) has 3 rotatable bonds (LogP 1.27), representing a branched-chain alternative with distinct conformational constraints .

Rotatable Bonds
Cross-study comparable
4 rotatable bonds (+2 vs. 3-Methoxy)
3-Methoxy analog: 2 rotatable bonds
Conformational entropy context for lead optimization profiling.
Computed per PubChem rules; binding entropy penalty estimation may vary.
Conformational entropy Molecular recognition Lead optimization

Positional Isomer Differentiation: 3-Propoxy vs. 4-Propoxy vs. 2-Propoxybenzohydrazide

Among the three positional isomers of propoxybenzohydrazide, the meta-substituted (3-propoxy) variant exhibits an XLogP of 1.3 , compared to LogP values of 2.17 for the ortho (2-propoxy) isomer and 1.49–2.17 for the para (4-propoxy) isomer . The para isomer additionally shows a distinct melting point of 88–90 °C [1], while melting point data for the meta isomer are not uniformly reported—suggesting either amorphous character or polymorphism. The meta position places the electron-donating propoxy group in conjugation with the hydrazide carbonyl, modulating its electrophilicity differently from the para isomer (direct resonance) or ortho isomer (steric + electronic) [2]. This regiochemical difference alters reaction rates in hydrazone condensation and can shift the reduction potential of the hydrazide group.

Positional Isomerism
Cross-study comparable
3-Propoxy XLogP 1.3 vs. 4-Propoxy LogP 1.49–2.17
4-Propoxy mp 88–90 °C reported; 3-Propoxy mp data not uniform
Regioisomeric purity supports reproducible SAR and reaction outcomes.
Meta position modulates hydrazide electrophilicity distinctly from para/ortho.
Regioisomerism Electronic effects Structure-activity relationship

Procurement Price Differentiation vs. 3-Methoxybenzohydrazide

3-Propoxybenzohydrazide commands a substantial price premium over its methoxy analog, reflecting both lower production volume and the additional synthetic step of propoxylation. Available pricing data indicate approximately £205 per gram for the 3-propoxy derivative (Fluorochem, 98% purity) [1], compared to approximately ¥35–88 per gram (~$5–12) for 3-methoxybenzohydrazide at >98% purity (Macklin, TCI) [2]. This 30- to 40-fold cost differential is meaningful for procurement decisions: the propoxy analog should be reserved for campaigns where LogP, conformational flexibility, or regiospecific SAR requirements are explicitly validated, while the methoxy analog may suffice for initial hydrazide reactivity screens.

Procurement Cost
Head-to-head
~£205/g vs. ~$5–12/g for 3-Methoxy analog
30- to 40-fold cost differential at research scale
Supports procurement justification for explicit LogP or conformational requirements.
Pricing as of April 2026; currency conversion approximate.
Procurement economics Cost-per-assay Research budget optimization

Class-Level Benzohydrazide Biological Activity: α-Glucosidase and LOX Inhibition Benchmarking

While no published study has reported biological activity data specifically for 3-propoxybenzohydrazide, its benzohydrazide class has been extensively profiled. In a 2023 study of 15 benzohydrazide derivatives, compounds 1–3 exhibited α-glucosidase IC₅₀ values of 3.12 ± 0.10 µM, 5.50 ± 0.20 µM, and 6.20 ± 0.10 µM, respectively, compared with the standard acarbose (IC₅₀ = 8.52 ± 0.10 µM) [1]. Separately, alkoxybenzylidene benzohydrazide derivatives demonstrated in vitro soybean lipoxygenase (LOX) inhibition superior to indomethacin, attributed to noncovalent interaction patterns characterized by X-ray crystallography and Hirshfeld surface analysis [2]. These class-level benchmarks establish the druggable potential of benzohydrazide scaffolds, but extrapolation to 3-propoxybenzohydrazide requires explicit experimental confirmation.

Class-Level Bioactivity
Class-level inference
α-Glucosidase IC₅₀ 3.12–6.20 µM reported for benzohydrazide derivatives
No direct data available for 3-propoxybenzohydrazide
Supports pilot screening only; extrapolation requires explicit confirmation.
LOX inhibition also reported; druggable scaffold benchmark context.
α-Glucosidase inhibition Lipoxygenase inhibition Benzohydrazide SAR

Hydrazide Reactivity and Heterocycle Precursor Utility: Synthetic Differentiation

The terminal hydrazide (–CONHNH₂) group in 3-propoxybenzohydrazide enables condensation with aldehydes and ketones to form hydrazone linkages, and cyclization with orthoesters or carbon disulfide to yield 1,3,4-oxadiazoles and 1,2,4-triazoles—privileged scaffolds in medicinal chemistry [1]. The n-propoxy substituent at the meta position provides enhanced solubility in organic solvents (e.g., DMSO, DMF, dichloromethane) compared to the unsubstituted benzohydrazide, facilitating homogeneous reaction conditions . The compound's ¹H NMR spectrum (DMSO-d₆) is available in the KnowItAll spectral library, providing a reference for reaction monitoring and purity assessment [2].

Synthetic Utility
Supporting evidence
Hydrazone, oxadiazole, triazole precursor with enhanced organic solubility
¹H NMR (DMSO-d₆) reference spectrum available
Supports reaction monitoring and downstream heterocycle library construction.
Solubility enhancement inferred from LogP; no quantitative solubility comparison located.
Hydrazone synthesis Heterocycle chemistry Oxadiazole formation

Recommended Application Scenarios for 3-Propoxybenzohydrazide Based on Quantitative Evidence


Lipophilicity-Matched Fragment Library Design

When constructing a fragment library with graduated lipophilicity, 3-propoxybenzohydrazide (XLogP 1.3) fills the gap between the more polar 3-methoxy (LogP 0.37) and more lipophilic 3-ethoxy (LogP 0.92–1.78) or 4-propoxy (LogP 1.49–2.17) variants . This enables systematic exploration of LogP-driven SAR without introducing additional heteroatoms or ring systems that would confound interpretation. Researchers performing LogD7.4 measurements on their final hydrazone products can use the parent hydrazide LogP as a baseline for property forecasting.

Conformationally Diverse Hydrazone Library Synthesis

The four rotatable bonds of 3-propoxybenzohydrazide, compared to only two rotatable bonds for 3-methoxybenzohydrazide, provide greater conformational sampling in the resulting hydrazone products . This is particularly relevant for phenotypic screening campaigns where a broader conformational landscape increases the probability of capturing an active binding pose. The n-propoxy chain also avoids the steric constraints of the branched isopropoxy variant (3 rotatable bonds, LogP 1.27), offering a linear, flexible alternative.

Regiospecific Meta-Substitution for Electronic Tuning

In medicinal chemistry programs where the position of the electron-donating alkoxy group on the phenyl ring modulates the electrophilicity of the hydrazide carbonyl (and thus the reactivity toward nucleophiles or the stability of the resulting hydrazone), the meta-substituted 3-propoxy isomer provides a distinct electronic profile compared to para- and ortho-substituted analogs . This regiospecificity is critical when the benzohydrazide is used as a warhead or recognition element, as documented in crystallographic studies of alkoxybenzylidene benzohydrazide–protein interactions [1].

Specialized Medicinal Chemistry Intermediate Procurement

For lead optimization programs that have already validated a requirement for a meta-alkoxybenzohydrazide building block with a C3 alkyl chain, 3-propoxybenzohydrazide is the direct commercial option at 98% purity (Leyan, Fluorochem) [2]. The price premium (~£205/g) relative to 3-methoxybenzohydrazide (~$5–12/g) should be weighed against the cost of custom synthesis of alternative alkoxybenzohydrazides not available off-the-shelf [3]. Where the specific LogP window and chain length are part of a defined pharmacophore model, procuring the exact compound avoids the delay and reproducibility risk of in-house derivatization.

Application
Selection Property
Validation Focus
Lipophilicity-matched fragment library design
Intermediate XLogP bridging
LogD7.4 measurement and membrane permeability assay context
Conformationally diverse hydrazone library synthesis
Rotatable bond count for entropy sampling
Binding entropy-enthalpy profiling and phenotypic screening context
Regiospecific meta-substitution electronic tuning
Meta-position electronic modulation
Hydrazide electrophilicity and warhead reactivity review
Specialized medicinal chemistry intermediate procurement
Exact alkoxy chain length and regioisomer match
Cost vs. custom synthesis delay and reproducibility risk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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